3-Cyclopropoxy-5-nitropyridin-4-amine
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Overview
Description
3-Cyclopropoxy-5-nitropyridin-4-amine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a cyclopropoxy group at the third position, a nitro group at the fifth position, and an amine group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-nitropyridin-4-amine typically involves multiple steps. One common method starts with the nitration of pyridine derivatives. For instance, pyridine can be nitrated using a mixture of nitric acid and sulfuric acid to form nitropyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow methods allow for better control of reaction conditions, minimizing the formation of by-products and improving safety . The use of microreactor technology can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as iron and acetic acid are commonly used.
Substitution: Nucleophiles such as amines and alkylating agents can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
3-Cyclopropoxy-5-nitropyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as nonlinear optical materials.
Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . The cyclopropoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridin-4-amine: Similar structure but lacks the cyclopropoxy group.
3-Cyclopropoxy-5-aminopyridin-4-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-Cyclopropoxy-5-nitropyridin-4-amine is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O3 |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-nitropyridin-4-amine |
InChI |
InChI=1S/C8H9N3O3/c9-8-6(11(12)13)3-10-4-7(8)14-5-1-2-5/h3-5H,1-2H2,(H2,9,10) |
InChI Key |
JFTDCIJDZQXDPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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